molecular formula C15H27O6P B15329134 Triethyl 3,3',3''-phosphanetriyltripropionate

Triethyl 3,3',3''-phosphanetriyltripropionate

Cat. No.: B15329134
M. Wt: 334.34 g/mol
InChI Key: UIECXVGBSOUYBQ-UHFFFAOYSA-N
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Description

Triethyl 3,3’,3’'-phosphanetriyltripropionate is a chemical compound with the molecular formula C15H27O6P. It is known for its unique structure, which includes a phosphorus atom bonded to three propionate groups. This compound is used primarily in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 3,3’,3’'-phosphanetriyltripropionate typically involves the reaction of triethyl phosphite with propionic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

While specific industrial production methods for Triethyl 3,3’,3’'-phosphanetriyltripropionate are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels and more efficient purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Triethyl 3,3’,3’'-phosphanetriyltripropionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The propionate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphine compounds.

Scientific Research Applications

Triethyl 3,3’,3’'-phosphanetriyltripropionate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Triethyl 3,3’,3’'-phosphanetriyltripropionate involves its interaction with various molecular targets. The phosphorus atom in the compound can form bonds with other atoms, facilitating various chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in catalysis or biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Triethyl phosphite: Similar in structure but lacks the propionate groups.

    Triphenylphosphine: Contains phenyl groups instead of propionate groups.

    Triethyl phosphate: Contains an additional oxygen atom bonded to phosphorus.

Uniqueness

Triethyl 3,3’,3’'-phosphanetriyltripropionate is unique due to its specific combination of triethyl and propionate groups bonded to a phosphorus atom. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 3-bis(3-ethoxy-3-oxopropyl)phosphanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27O6P/c1-4-19-13(16)7-10-22(11-8-14(17)20-5-2)12-9-15(18)21-6-3/h4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIECXVGBSOUYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCP(CCC(=O)OCC)CCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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